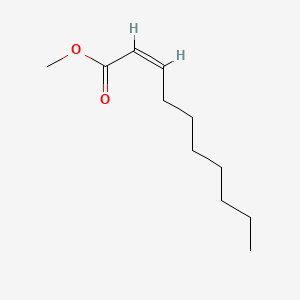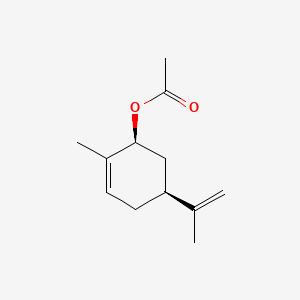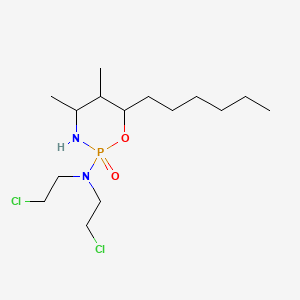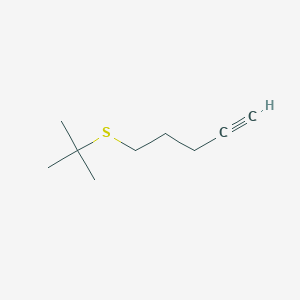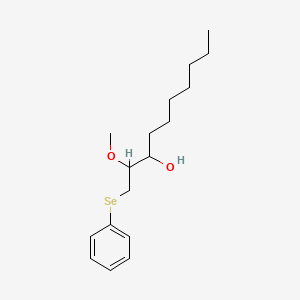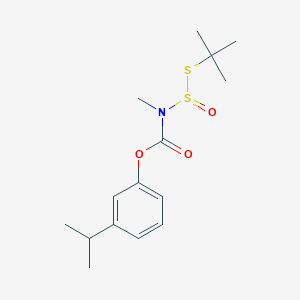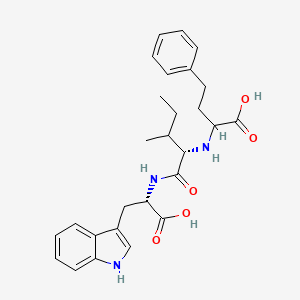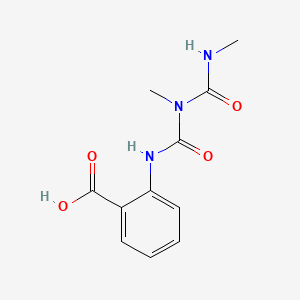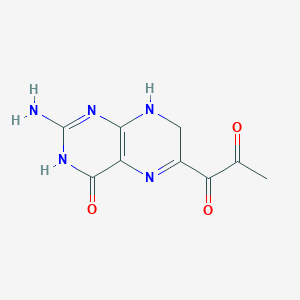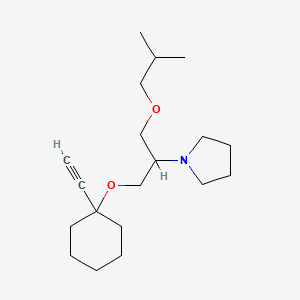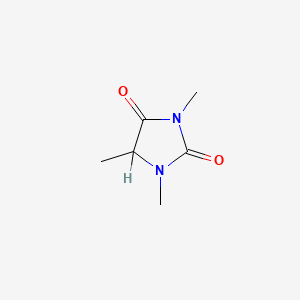
Tris(p-methylthiophenyl)phosphine sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(p-methylthiophenyl)phosphine sulfide is an organophosphorus compound that belongs to the class of phosphine sulfides. These compounds are pentavalent derivatives of organophosphines and are known for their stability towards oxidation. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(p-methylthiophenyl)phosphine sulfide typically involves the reaction of tris(p-methylthiophenyl)phosphine with elemental sulfur. The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, under ambient conditions. The reaction proceeds rapidly, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(p-methylthiophenyl)phosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: The thiophosphinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tris(p-methylthiophenyl)phosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used.
Applications De Recherche Scientifique
Tris(p-methylthiophenyl)phosphine sulfide has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Tris(p-methylthiophenyl)phosphine sulfide involves its interaction with molecular targets such as enzymes and receptors. The thiophosphinyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with metal ions and other biomolecules. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-methoxyphenyl)phosphine: Used as a ligand in catalysis and has similar applications in organic synthesis.
Tris(4-methoxyphenyl)phosphine: Employed in Suzuki reactions and other catalytic processes.
Tris(trimethylsilyl)phosphine: Known for its use in deoxygenation reactions and as a reducing agent.
Uniqueness
Tris(p-methylthiophenyl)phosphine sulfide is unique due to its stability towards oxidation and its ability to form stable complexes with metal ions. This makes it particularly useful in applications where oxidative stability is crucial, such as in catalysis and material science .
Propriétés
Numéro CAS |
74038-25-8 |
|---|---|
Formule moléculaire |
C21H21PS4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
bis(4-methylsulfanylphenyl)-(4-methylsulfinothioylphenyl)phosphane |
InChI |
InChI=1S/C21H21PS4/c1-24-19-10-4-16(5-11-19)22(17-6-12-20(25-2)13-7-17)18-8-14-21(15-9-18)26(3)23/h4-15H,1-3H3 |
Clé InChI |
WZPYANBMTHWQIB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)S(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



